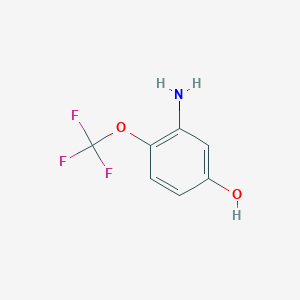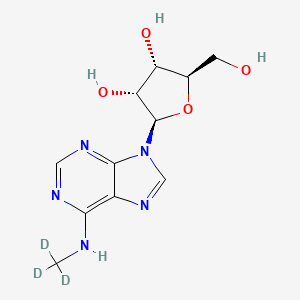
n6-Methyladenosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyladenosine-d3 is a modified nucleoside that plays a significant role in the regulation of gene expression. It is a deuterated form of N6-methyladenosine, where three hydrogen atoms are replaced by deuterium. This compound is widely studied for its involvement in various biological processes, including RNA metabolism, translation, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-d3 typically involves the methylation of adenosine at the N6 position. This can be achieved through the use of methyltransferase enzymes or chemical methylation methods. The reaction conditions often include the use of methyl donors such as S-adenosylmethionine in enzymatic reactions or methyl iodide in chemical reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of bioreactors for enzymatic methylation or advanced chemical synthesis techniques to achieve the desired deuterated product .
化学反応の分析
Types of Reactions
N6-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N6-formyladenosine, while reduction can yield N6-methyladenine .
科学的研究の応用
N6-Methyladenosine-d3 has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study methylation reactions and their effects on nucleosides.
Biology: Plays a crucial role in the regulation of RNA metabolism, including splicing, translation, and stability.
Medicine: Investigated for its potential role in cancer therapy, as it affects the expression of oncogenes and tumor suppressor genes.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
作用機序
N6-Methyladenosine-d3 exerts its effects through the methylation of adenosine residues in RNAThe molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
類似化合物との比較
Similar Compounds
N1-Methyladenosine: Another methylated nucleoside with distinct biological functions.
N3-Methyladenosine: Known for its role in DNA repair mechanisms.
N7-Methyladenosine: Involved in the regulation of gene expression and RNA stability.
Uniqueness
N6-Methyladenosine-d3 is unique due to its specific methylation at the N6 position, which significantly impacts RNA metabolism and gene expression. Its deuterated form provides additional stability and is useful in various research applications .
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
284.29 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
InChIキー |
VQAYFKKCNSOZKM-YZLHILBGSA-N |
異性体SMILES |
[2H]C([2H])([2H])NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


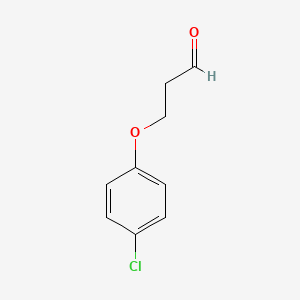
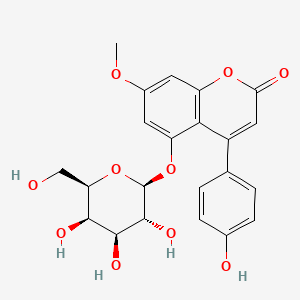
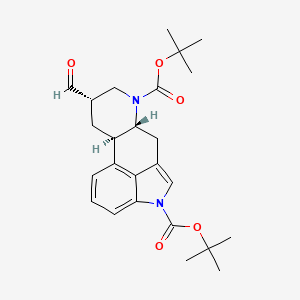
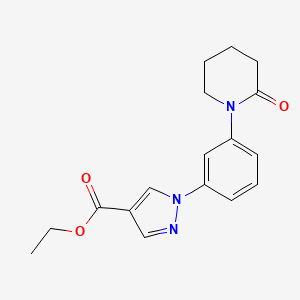
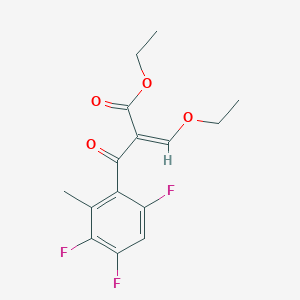

![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
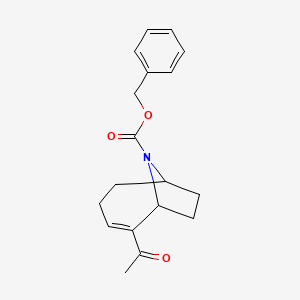
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
